molecular formula C27H26ClN3O4 B250851 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

Cat. No.: B250851
M. Wt: 492 g/mol
InChI Key: VKVBOQYCCHSDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate involves the inhibition of BTK, which is a critical mediator of B cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B cell receptor to antigen, leading to downstream signaling events that promote B cell activation and proliferation. Inhibition of BTK with TAK-659 blocks these downstream signaling events, leading to inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. Inhibition of BTK with TAK-659 has been shown to block B cell activation and proliferation, leading to a reduction in the production of autoantibodies and pro-inflammatory cytokines. This makes it a promising therapeutic target for a range of B cell-related diseases, including autoimmune disorders and B cell malignancies.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate in lab experiments include its potency and specificity for BTK inhibition, as well as its potential applications in a range of B cell-related diseases. However, limitations include its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate, including:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in a range of B cell-related diseases.
2. Development of more potent and selective inhibitors of BTK for use in clinical trials.
3. Investigation of the potential use of BTK inhibitors in combination with other therapeutic agents for the treatment of B cell-related diseases.
4. Development of novel drug delivery systems to improve the pharmacokinetics and pharmacodynamics of BTK inhibitors.
5. Investigation of the role of BTK in other cell types and signaling pathways, and the potential applications of BTK inhibitors in these contexts.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate involves several steps, starting with the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is subsequently reacted with 2-chloro-4-methylbenzoyl chloride to yield the final product.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of BTK, which is a critical mediator of B cell receptor signaling and plays a key role in the development and function of B cells. Inhibition of BTK with TAK-659 has been shown to block B cell activation and proliferation, making it a promising therapeutic target for a range of B cell-related diseases, including autoimmune disorders and B cell malignancies.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H26ClN3O4/c1-18-8-10-21(22(28)16-18)25(32)29-23-17-20(27(34)35-2)9-11-24(23)30-12-14-31(15-13-30)26(33)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,29,32)

InChI Key

VKVBOQYCCHSDQL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.